molecular formula C10H8N2O4 B14867648 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B14867648
M. Wt: 220.18 g/mol
InChI Key: JGKPXQISMBSYGR-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using hydrazine hydrate to yield the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It has been studied for its antiglycation activity, which is relevant in the treatment of diabetes and related complications . Additionally, its derivatives have been evaluated for their antimicrobial and antioxidant properties.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as flame retardants and polymers. Its ability to form stable complexes with metals makes it valuable in material science .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
  • 5-(2-Methoxyphenyl)-2-furoic acid
  • 2-(2-Methoxyphenyl)-1,3,4-thiadiazole

Comparison: Compared to similar compounds, 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid stands out due to its unique combination of the oxadiazole ring and the methoxyphenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-15-7-5-3-2-4-6(7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

JGKPXQISMBSYGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C(=O)O

Origin of Product

United States

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